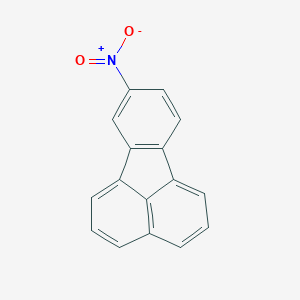

8-Nitrofluoranthene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13177-32-7 |

|---|---|

Molecular Formula |

C16H9NO2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

8-nitrofluoranthene |

InChI |

InChI=1S/C16H9NO2/c18-17(19)11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H |

InChI Key |

CTBYAQPHRFINGO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)[N+](=O)[O-] |

Other CAS No. |

13177-32-7 |

Synonyms |

8-nitrofluoranthene |

Origin of Product |

United States |

Environmental Occurrence and Formation Pathways of 8 Nitrofluoranthene

Primary Emission Sources of Nitrated Fluoranthenes

Nitrated fluoranthenes, including 8-nitrofluoranthene, are directly released into the atmosphere from a variety of human-caused activities involving combustion.

Anthropogenic Combustion Processes

Exhaust from diesel and gasoline engines is a significant primary source of this compound. cuni.cz Studies have identified this compound, along with other NPAHs like 1-nitropyrene (B107360) and 3-nitrofluoranthene (B1196665), in diesel particulate extracts. cuni.cztandfonline.com The distribution of nitroarene isomers in vehicular emissions can vary, with some studies showing that 3- and this compound are the dominant mononitroarenes in certain samples. tandfonline.com The formation of these compounds is thought to occur through heterogeneous reactions between particulate matter and nitrating agents in the exhaust as the temperature decreases. tandfonline.com While 1-nitropyrene is often the most abundant NPAH in diesel exhaust, this compound is also a consistently detected component. cuni.cziarc.fr

The combustion of fossil fuels and biomass is another major pathway for the release of this compound into the environment. nih.gov This includes emissions from coal-fired power plants and residential wood combustion. tandfonline.comnih.gov The incomplete combustion of these organic materials produces a range of polycyclic aromatic hydrocarbons (PAHs), which can then be nitrated to form compounds like this compound. nih.govca.gov The amount of this compound and other NPAHs emitted can depend on the specific fuel and combustion conditions. For instance, open burning of agricultural waste is a notable source of PAHs and their nitrated derivatives. frontiersin.orgresearchgate.net

Diesel and Petrol Engine Emissions

Industrial and Waste Incineration Emissions

Industrial processes and the incineration of waste are also recognized sources of nitrated fluoranthenes. cuni.cz Emissions from waste incineration plants have been found to contain this compound. cuni.cz The composition of the waste being incinerated and the operational parameters of the incinerator can influence the types and quantities of NPAHs produced. aaqr.orgeuropa.eu For example, incinerators are a source of various PAHs and nitro-PAHs, which can be released into the environment despite the use of air pollution control devices. aaqr.org Some industrial activities, such as those involving the manufacturing of carbon electrodes, have also been identified as sources of nitroarenes, including this compound. tandfonline.com

Secondary Atmospheric Formation Mechanisms of this compound

In addition to being directly emitted, this compound can also be formed in the atmosphere through chemical reactions involving its parent compound, fluoranthene (B47539).

Gas-Phase Reactions of Fluoranthene Precursors

The secondary formation of this compound primarily occurs through the gas-phase reaction of fluoranthene with hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx). osti.govca.govnih.gov This daytime reaction pathway has been studied in environmental chambers and is considered a significant contributor to the atmospheric concentrations of certain nitro-PAHs. osti.govresearchgate.net In these reactions, the OH radical adds to the fluoranthene molecule, followed by the addition of nitrogen dioxide (NO2) and subsequent elimination of a water molecule. cuni.cz While 2-nitrofluoranthene (B81861) is the major product of this reaction, smaller amounts of 7-nitrofluoranthene (B86040) and this compound are also formed. osti.govca.govnih.gov The estimated yield of this compound from the OH radical-initiated reaction of fluoranthene is approximately 0.3%. ca.govnih.govescholarship.org

The following table summarizes the formation pathways of this compound:

| Formation Pathway | Description | Key Reactants |

| Primary Emissions | Direct release from combustion sources. | - |

| Diesel/Petrol Engines | Incomplete combustion of fuel. | Fuel, Air (Nitrogen) |

| Fossil Fuel/Biomass Combustion | Burning of coal, wood, and other organic matter. | Organic Matter, Air (Nitrogen) |

| Industrial/Waste Incineration | High-temperature treatment of industrial and municipal waste. | Waste Materials, Air (Nitrogen) |

| Secondary Atmospheric Formation | Chemical reactions in the atmosphere. | Fluoranthene, OH radicals, NOx |

Hydroxyl Radical-Initiated Reactions with Fluoranthene

Adsorbed-Phase Reactions on Particulate Matter

Heterogeneous reactions, which occur on the surface of atmospheric particles, provide an alternative pathway for the formation of this compound. tandfonline.com Fluoranthene adsorbed on particulate matter can react with various nitrogen-containing compounds. epa.gov Research has shown that the nitration of fluoranthene on particle surfaces, particularly through reactions involving dinitrogen pentoxide (N₂O₅), can lead to a different distribution of isomers than gas-phase reactions. nih.gov These adsorbed-phase reactions are considered a potential source of 3- and this compound isomers in the environment. copernicus.orgnih.govtandfonline.com For instance, the exposure of particle-adsorbed fluoranthene to N₂O₅/NO₃/NO₂ mixtures has been shown to produce 1-, 3-, 7-, and this compound. nih.govnih.gov

Influence of Atmospheric Conditions on Formation Pathways

The pathways and efficiency of this compound formation are sensitive to prevailing atmospheric conditions.

Reactant Concentrations: The formation of nitro-PAHs is dependent on the concentrations of precursor molecules like fluoranthene and nitrating agents such as NO₂, OH radicals, and NO₃ radicals. acs.org The competition between NO₂ and molecular oxygen (O₂) for the intermediate PAH-radical adduct influences the final product yield. acs.org

Relative Humidity: Humidity can affect heterogeneous reactions. Studies on the reaction of fluoranthene on suspended particles with N₂O₅/NO₃/NO₂ have shown that changes in relative humidity influence the product distribution. nih.gov Specifically, low humidity conditions in laboratory settings were found to favor the formation of 2-nitrofluoranthene in heterogeneous reactions, while higher humidity can alter the surface chemistry. nih.gov

Presence of Other Pollutants: The presence of other pollutants, such as sulfur dioxide (SO₂), can also impact nitration. It has been observed that SO₂ can enhance the formation of nitrofluoranthenes, including the 8-nitro isomer, during the heterogeneous photoreaction of fluoranthene with NO₂. tandfonline.com

Environmental Distribution and Transport Dynamics

Once formed, this compound is distributed between the gaseous and particulate phases in the atmosphere and can be transported to various environmental compartments.

Presence in Atmospheric Particulate Matter and Gaseous Phases

While its parent compound, fluoranthene, is found mainly in the gas phase, the resulting nitro-isomers are less volatile and tend to condense onto existing atmospheric particles. ca.gov Consequently, this compound has been detected in ambient air samples, primarily associated with particulate matter. epa.gov However, it has also been measured in the gaseous phase at low concentrations. nih.gov

Occurrence in Aquatic and Terrestrial Environmental Compartments (e.g., sediments)

Through atmospheric deposition, particle-bound this compound can be transferred to terrestrial and aquatic ecosystems. nih.gov Over time, these compounds accumulate in environmental sinks. While specific data for this compound is limited, studies have identified various nitrofluoranthene isomers in environmental samples. For example, this compound has been noted as a component in diesel exhaust, which contributes to its presence in various environments. cuni.cz In aquatic systems, nitro-PAHs are found in both water and sediment. One study of the Taige Canal in China identified 2+3-nitrofluoranthene as the dominant nitrofluoranthene species in sediment, with concentrations ranging from 1.73 to 18.1 ng/g dry weight. researchgate.netresearchgate.net This indicates that sediments are a significant reservoir for these persistent compounds. mdpi.com

Analytical Methodologies for 8 Nitrofluoranthene Research

Sample Collection and Preparation Techniques for Environmental Matrices

Accurate analysis of 8-nitrofluoranthene begins with appropriate sample collection and preparation, which are critical steps for obtaining reliable and representative results.

High-Volume Air Sampling and Extraction Procedures

High-volume air samplers (HVAS) are frequently employed to collect particulate matter from the air, which may contain adsorbed this compound. cuni.cztandfonline.comrsc.org These samplers draw large volumes of air, typically over 1 cubic meter per minute, through a filter, concentrating the particulate matter for subsequent analysis. vaibhavindia.com This method is advantageous for obtaining a sufficient quantity of material for detailed chemical characterization. rsc.org

Following collection, the extraction of this compound from the filter is a crucial step. Common extraction methods include:

It is important to note that the sampling process itself can sometimes lead to the formation of NPAHs as artifacts, which requires careful consideration during data interpretation. cuni.cz

Extraction and Preconcentration from Diverse Environmental Samples

Beyond air samples, this compound can be found in various environmental matrices, each requiring specific extraction and preconcentration methods. cuni.cz The complexity of these samples often necessitates a preliminary fractionation step to separate the NPAHs from other interfering compounds. cuni.czepa.gov

Commonly used techniques for extraction and preconcentration include:

The choice of extraction method depends on the specific matrix and the analytical objectives. For instance, in water analysis, SPE with C18-bonded silica (B1680970) is a common approach for preconcentrating NPAHs. jst.go.jpresearchgate.net

Chromatographic Separation and Detection Approaches

Following sample preparation, chromatographic techniques are essential for separating this compound from other compounds in the extract before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used analytical tool for the determination of this compound and other NPAHs. cuni.czresearchgate.net This technique offers high selectivity and sensitivity, allowing for the analysis of complex mixtures. cuni.cz The use of high-resolution capillary columns with various stationary phases enables the separation of isomeric compounds. researchgate.net

Electron Impact and Negative Ion Chemical Ionization Modes

The ionization method used in the mass spectrometer plays a crucial role in the analysis of this compound.

Electron Impact (EI) Ionization: This is a "hard" ionization technique that bombards the analyte molecules with high-energy electrons, causing extensive fragmentation. azom.com While the resulting fragmentation pattern can be used for structural elucidation and library matching, it may lead to a less abundant or absent molecular ion, which can complicate identification. researchgate.netazom.com

Negative Ion Chemical Ionization (NCI): This is a "soft" ionization technique that is particularly well-suited for electronegative compounds like NPAHs. researchgate.netwikipedia.org In NCI, a reagent gas is ionized, and these ions then react with the analyte molecules, typically through electron capture or proton abstraction. This process results in less fragmentation and a more prominent molecular ion or a related adduct, leading to higher sensitivity and selectivity for NPAH analysis. researchgate.netmdpi.com NCI has become a preferred method for the analysis of NPAHs in environmental samples. researchgate.net

Table 1: Comparison of Ionization Modes for this compound Analysis

| Ionization Mode | Principle | Fragmentation | Molecular Ion Abundance | Sensitivity for NPAHs |

|---|---|---|---|---|

| Electron Impact (EI) | High-energy electron bombardment | Extensive | Often low or absent | Lower |

| Negative Ion Chemical Ionization (NCI) | Electron capture or proton abstraction by reagent gas ions | Minimal | High | Higher |

This table provides a simplified comparison of EI and NCI ionization modes for the analysis of this compound.

Selective Ion Monitoring Techniques for Isomer Discrimination

The presence of multiple isomers of nitrofluoranthene in environmental samples necessitates techniques that can differentiate between them. tandfonline.comtandfonline.com Selective Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances the selectivity and sensitivity of the analysis. researchgate.net In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, rather than scanning the entire mass range. researchgate.net

By carefully selecting the ions to monitor, it is possible to distinguish between isomers that may have very similar retention times in the gas chromatograph. tandfonline.comresearchgate.net For example, monitoring the molecular ion and specific fragment ions of different nitrofluoranthene isomers can aid in their individual quantification. researchgate.net This approach is crucial for accurately assessing the environmental impact of specific isomers, as their toxicities can vary significantly.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-Phase Systems and Mobile Phase Optimization

Spectroscopic Characterization and Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique information about the structure, bonding, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. wikipedia.orglibretexts.org For this compound, both ¹H and ¹³C NMR are used to confirm the position of the nitro group on the fluoranthene (B47539) skeleton and to assign the chemical shifts of the various protons and carbons. nih.gov

The unique chemical environment of each nucleus results in a distinct resonance frequency, or chemical shift, which provides information about its location within the molecule. wikipedia.orgnih.gov Studies have utilized 1D and 2D NMR techniques to unambiguously assign the structures of nitrofluoranthene isomers. nih.govacs.org For instance, ¹H NMR spectroscopy has been used to differentiate between the mutagenic isomers 1-, 2-, 3-, 7-, and this compound. nih.gov

Illustrative NMR Data for Fluoranthene Derivatives: While specific, detailed spectral data for this compound is highly dependent on the solvent and instrument frequency, published assignments for related isomers demonstrate the utility of the technique. The table below shows representative ¹³C NMR chemical shift data for the unsubstituted fluoranthene and the related this compound, illustrating the effect of the nitro substituent on the carbon resonances.

Note: The data for this compound is derived from related literature and serves as an illustrative example of the shifts observed upon nitration. bilkent.edu.trorganicchemistrydata.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending). researchgate.net It is an excellent tool for identifying the presence of specific functional groups. vscht.cz In the case of this compound, IR spectroscopy is particularly useful for confirming the presence of the nitro (–NO₂) group. scilit.comresearchgate.net

Key characteristic IR absorption bands for this compound include:

Aromatic C–H Stretch: Found at frequencies slightly above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch: Absorptions in the 1600–1400 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic rings. vscht.cz

Nitro Group (–NO₂) Stretches: The most diagnostic peaks for this compound are the asymmetric and symmetric stretching vibrations of the nitro group. These typically appear as strong bands in the regions of 1560–1500 cm⁻¹ (asymmetric) and 1360–1300 cm⁻¹ (symmetric). The precise frequencies of these bands can help distinguish between different nitrofluoranthene isomers. researchgate.net

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. researchgate.net The complex system of conjugated π-electrons in the fluoranthene backbone gives rise to a characteristic UV-Vis spectrum. The addition of a nitro group to this system modifies the electronic structure and causes shifts in the absorption bands. Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate and interpret the experimental UV/Vis spectra of nitrofluoranthene isomers, including this compound. researchgate.netresearchgate.net These analyses allow for the assignment of observed absorption bands and provide insight into the electronic properties of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Electroanalytical Techniques for Trace Determination

Beyond their use as detectors in HPLC, electroanalytical methods can be employed as standalone techniques for the direct determination of this compound. researchgate.net These methods are based on the electrochemical reduction of the nitro group and are known for their high sensitivity, making them suitable for trace-level analysis. cas.czcuni.cz

Common electroanalytical techniques applicable to this compound include:

Differential Pulse Polarography (DPP): This technique uses a dropping mercury electrode and measures the current as a function of a potential that is varied with a series of pulses. It offers very low detection limits for reducible species like nitroaromatics. cuni.czcas.cz

Differential Pulse Voltammetry (DPV): Similar to DPP, DPV uses potential pulses to enhance the signal from the analyte's redox reaction. It is often performed with a stationary electrode, such as a hanging mercury drop electrode or a solid silver amalgam electrode. researchgate.netcas.cz DPV can achieve detection limits in the nanomolar (10⁻⁹ M) to sub-nanomolar range, especially when combined with an adsorptive stripping step (AdSV), where the analyte is first preconcentrated on the electrode surface before measurement. researchgate.netcas.cz

These voltammetric methods are valuable for screening environmental samples like drinking or river water for the presence of nitro-PAHs. researchgate.netcas.czresearchgate.net While they may have lower selectivity compared to chromatographic methods, their sensitivity and lower cost make them a useful alternative or complementary tool for monitoring these compounds. researchgate.netcuni.cz

Polarographic and Voltammetric Approaches for Nitro Group Reducibility

The analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs) like this compound is of significant interest due to their presence in the environment, notably in diesel exhaust and airborne particulate matter. cuni.cz The electrochemical activity of the nitro group (—NO₂) makes it a target for sensitive analytical detection methods. Polarographic and voltammetric techniques are particularly well-suited for this purpose due to the inherent reducibility of the nitro group. cuni.cz While specific detailed studies on the polarographic and voltammetric behavior of this compound are not as extensively documented as for its isomer, 3-nitrofluoranthene (B1196665), the general principles of these methods are directly applicable.

The core of these electrochemical techniques lies in applying a controlled potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species. For nitroaromatic compounds, the reduction of the nitro group is the key electrochemical reaction. This process generally occurs in a stepwise manner. The principal reduction step involves a four-electron, four-proton process that converts the nitro group to a hydroxylamine (B1172632) derivative (Ar-NHOH). cas.cz In acidic media, the hydroxylamine can be further reduced in a subsequent two-electron step to form the corresponding amino derivative (Ar-NH₂). cas.cz

Modern polarographic and voltammetric methods, such as differential pulse polarography (DPP) on a dropping mercury electrode (DME) and differential pulse voltammetry (DPV) on a hanging mercury drop electrode (HMDE), offer high sensitivity for detecting trace amounts of NPAHs. cuni.cz These techniques provide characteristic signals in the form of peaks or waves at specific potentials. The potential at which the reduction occurs, particularly the half-wave potential (E₁/₂) in polarography, is a crucial parameter. It is a measure of the energy required to reduce the nitro group; a less negative potential indicates that the compound is easier to reduce. scielo.brcuni.cz

The ease of reduction of the nitro group is influenced by the molecular structure of the parent hydrocarbon and the position of the nitro substituent. cuni.cz Knowledge of the reduction mechanism and potential provides valuable insights that can help in understanding the metabolic transformations of these compounds in biological systems. cuni.cz Furthermore, a correlation has often been observed between the half-wave reduction potential of an NPAH and its mutagenic activity, highlighting the toxicological relevance of such electrochemical studies. cuni.czscielo.br

Metabolism and Biotransformation of 8 Nitrofluoranthene in Experimental Systems

Mammalian Metabolic Pathways in In Vitro Systems

In vitro studies utilizing subcellular fractions from mammalian tissues, such as the liver and lungs, have provided significant insights into the metabolic fate of 8-nitrofluoranthene. nih.govnih.gov These investigations have revealed that the metabolism of this compound, like other nitrofluoranthenes, can proceed through two primary pathways: nitroreduction and aromatic ring oxidation. cuni.czresearchgate.net

A principal metabolic pathway for this compound involves the reduction of its nitro group to form amino derivatives. nih.gov This process is considered a key step in the metabolic activation of many nitroarenes. researchgate.net Following anaerobic incubation of this compound with rat lung cytosol, the corresponding amino derivative was identified as a major metabolite. nih.gov The initial reduction of the nitro group leads to the formation of nitroso and N-hydroxylamine intermediates, which are then further reduced to the amino aromatic compound. cuni.cz

Both cytosolic and microsomal fractions of rat liver and lung have been shown to mediate the nitroreduction of nitrofluoranthenes under anaerobic conditions. nih.govnih.gov Studies comparing the metabolic rates of different nitrofluoranthene isomers in rat lung subcellular fractions found that this compound was metabolized to its amino derivative, although at a slower rate than 3,9-dinitrofluoranthene (B1199685) and 3-nitrofluoranthene (B1196665). nih.govinchem.org In rat liver, both cytosolic and microsomal enzymes contribute to this reductive metabolism. nih.gov

A variety of enzyme systems are implicated in the nitroreduction of this compound. In the liver, cytosolic nitroreductase activity is attributed to enzymes such as DT-diaphorase and aldehyde oxidase, among others. nih.gov The microsomal reduction of nitrofluoranthenes appears to involve cytochrome P450 enzymes. nih.gov This is supported by findings that the microsomal reductase activity is inhibited by carbon monoxide and that the metabolism of 3-nitrofluoranthene is increased by pretreatment with phenobarbital, a known inducer of cytochrome P450. nih.gov Other enzymes, including NADPH-cytochrome P450 reductase and xanthine (B1682287) oxidase, are also known to catalyze the nitroreduction of nitro-PAHs. nih.govnih.gov

In addition to nitroreduction, this compound can undergo oxidation on its aromatic ring system, leading to the formation of hydroxylated metabolites. cuni.cznih.gov This oxidative metabolism occurs under aerobic conditions and is primarily mediated by liver microsomes. nih.gov The position of the nitro group on the fluoranthene (B47539) molecule influences the extent and nature of the phenolic products formed. nih.gov For this compound, liver microsomes from rats pretreated with 3-methylcholanthrene (B14862) were particularly effective at producing ring-hydroxylated metabolites. nih.gov

Metabolic intermediates of this compound, particularly the N-hydroxylamine derivative formed during nitroreduction, can undergo phase II conjugation reactions. cuni.cznih.gov One of the most significant of these is O-acetylation, catalyzed by acetyltransferases. nih.goviarc.fr This reaction converts the N-hydroxylamino group into an N-acetoxy derivative, which is a more reactive electrophile capable of binding to cellular macromolecules like DNA. nih.govnih.goviarc.fr Other conjugation reactions, such as sulfation, can also occur, where a sulfate (B86663) group is added to the hydroxylamine (B1172632) intermediate by sulfotransferases. nih.gov These conjugation steps are generally considered to be part of the detoxification process, increasing the water solubility of metabolites to facilitate their excretion. nottingham.ac.ukpharmacylibrary.com

Role of Cytosolic and Microsomal Fractions

Aromatic Ring Oxidation and Hydroxylation Products

Microbial and Fungal Biotransformation of Nitrofluoranthenes

Microorganisms, including bacteria and fungi, are capable of transforming nitrofluoranthenes. The filamentous fungus Cunninghamella elegans has been shown to metabolize various nitro-PAHs, including 2- and 3-nitrofluoranthene, primarily through oxidative pathways involving cytochrome P-450 monooxygenases. nih.govepa.gov This fungus can transform 3-nitrofluoranthene into 3-nitrofluoranthene-8-sulfate (B125508) and 3-nitrofluoranthene-9-sulfate. tandfonline.com This suggests that the presence of the nitro group at the C-3 position directs the metabolic oxidation to the C-8 and C-9 positions. tandfonline.com The formation of sulfate conjugates by fungi is generally viewed as a detoxification mechanism. nih.govtandfonline.com While specific studies on the microbial biotransformation of this compound are less common, the metabolic capabilities demonstrated for other nitrofluoranthene isomers suggest that similar pathways of oxidation and conjugation may occur.

Degradation Pathways in Bacterial Systems

While specific studies on the bacterial degradation of this compound are limited, the metabolism of other nitrofluoranthene isomers in bacterial systems, such as Salmonella typhimurium, has been documented. These studies suggest that a primary degradation pathway for nitro-PAHs involves nitroreduction. oup.comnih.gov In these systems, the nitro group of the nitrofluoranthene molecule is reduced to form an amino derivative. For instance, 2-nitrofluoranthene (B81861) is metabolized to 2-aminofluoranthene. oup.com

This initial reduction is often followed by further enzymatic modifications, such as O-acetylation, which can influence the biological activity of the resulting metabolites. oup.com Although direct experimental evidence for this compound is scarce, it is plausible that it undergoes a similar nitroreductive pathway in bacteria, leading to the formation of 8-aminofluoranthene. This hypothesis is supported by the general understanding of bacterial metabolism of nitroaromatic compounds. nih.gov Many anaerobic and aerobic bacteria are known to reduce nitro-PAHs to their corresponding mutagenic amino-PAHs. researchgate.net

Fungal Metabolism and Detoxification Mechanisms (e.g., Cunninghamella elegans mediated sulfate conjugation)

The filamentous fungus Cunninghamella elegans has been extensively used as a model for mammalian metabolism of xenobiotics, including nitro-PAHs. asm.org This fungus is known to metabolize various nitrofluoranthenes primarily through oxidative pathways, which are considered a form of detoxification. tandfonline.comnih.gov Studies on 2-nitrofluoranthene and 3-nitrofluoranthene have shown that C. elegans metabolizes these compounds to sulfate conjugates. nih.govtandfonline.com

The metabolic process begins with the oxidation of the aromatic ring by cytochrome P-450 monooxygenases to form an epoxide. asm.orgtandfonline.com This is followed by a non-enzymatic rearrangement to a phenol, which is then conjugated with sulfate. tandfonline.com For 3-nitrofluoranthene, the presence of the nitro group at the C-3 position sterically hinders epoxidation at nearby double bonds, directing metabolism to the C-8 and C-9 positions, resulting in the formation of 3-nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate. asm.orgtandfonline.comnih.gov

Given these findings, it is proposed that this compound would also be metabolized by C. elegans through a similar detoxification pathway. This would involve initial hydroxylation of the aromatic ring at a position distant from the nitro group, followed by sulfate conjugation. The formation of these sulfate conjugates generally leads to products that are less mutagenic than the parent nitro-PAH. asm.org

Comparative Metabolism of this compound and Other Nitrofluoranthene Isomers

Studies comparing the metabolism of different nitrofluoranthene isomers in mammalian systems, such as rat lung and liver subcellular fractions, have revealed significant differences based on the position of the nitro group. These differences are observed in both the rate of metabolism and the primary metabolic pathways followed. oup.comnih.goviarc.fr

Under anaerobic conditions, the primary metabolic pathway for nitrofluoranthenes is nitroreduction, leading to the formation of their corresponding amino derivatives. oup.comnih.gov In rat lung cytosol, the rate of nitroreduction varies among the isomers. For example, 3,9-dinitrofluoranthene is metabolized to its amino derivative at a higher rate than 3-nitrofluoranthene, this compound, or 2-nitrofluoranthene. oup.comnih.gov Specifically, this compound and 2-nitrofluoranthene are metabolized more slowly via this pathway compared to 3-nitrofluoranthene. oup.com

Under aerobic conditions, ring hydroxylation becomes a significant metabolic pathway, catalyzed by microsomal enzymes. nih.gov The isomeric position of the nitro group influences the effectiveness of this hydroxylation. Liver microsomes from rats pre-treated with 3-methylcholanthrene were found to be most effective in hydroxylating 7- and this compound, while microsomes from phenobarbital-pretreated rats were more active in metabolizing 1- and 3-nitrofluoranthene. nih.gov For 3-nitrofluoranthene, aerobic metabolism in rat lung microsomes yields several phenolic metabolites, with 3-nitrofluoranthen-8-ol (B47144) being a major product. oup.comiarc.fr In contrast, the metabolism of 3,9-dinitrofluoranthene via ring hydroxylation is inhibited, making nitroreduction the major pathway for this compound. oup.comnih.gov

Table 1: Comparative Anaerobic Metabolism of Nitrofluoranthene Isomers in Rat Lung Cytosol

| Compound | Primary Metabolite | Relative Rate of Metabolism |

|---|---|---|

| 3,9-Dinitrofluoranthene | Aminonitrofluoranthene | Highest |

| 3-Nitrofluoranthene | 3-Aminofluoranthene | Moderate |

| This compound | 8-Aminofluoranthene | Slow |

| 2-Nitrofluoranthene | 2-Aminofluoranthene | Slow |

Data sourced from Mitchell et al. (1993) oup.com

Mechanisms of Genotoxicity and Mutagenicity Induced by 8 Nitrofluoranthene

Induction of Direct-Acting Mutagenicity in Bacterial Assays (e.g., Ames Test)

8-Nitrofluoranthene has demonstrated potent direct-acting mutagenicity in bacterial reverse mutation assays, commonly known as the Ames test. researchgate.netnih.gov This test utilizes various strains of Salmonella typhimurium that are engineered to be dependent on an external source of histidine for growth. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies.

In studies using the Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, this compound was shown to be a potent direct-acting mutagen, meaning it does not require an external metabolic activation system (like the S9 fraction from rat liver) to induce mutations. researchgate.netnih.gov Research has quantified the mutagenic potency of this compound in the absence of the S9 fraction, yielding a high number of revertants per nanomole of the compound. Specifically, one study reported 13,400 revertants per nmole for this compound in strain TA98. nih.gov The direct-acting nature of this compound in these bacterial assays suggests that the bacteria themselves possess the necessary enzymes, such as nitroreductases, to metabolize the compound into a mutagenic form.

Interestingly, the addition of an S9 mix has been observed to decrease the mutagenic activity of this compound in some instances, suggesting that the mammalian metabolic enzymes in the S9 fraction may convert the compound into less mutagenic products. researchgate.netnih.gov

Mutagenic Potency in Mammalian Cell Systems (e.g., Chinese Hamster V79 Cells)

The mutagenic potential of this compound has also been evaluated in mammalian cell systems, providing insights into its effects in a cellular environment more analogous to that of humans. Studies utilizing Chinese hamster V79 cells, a well-established line for mutagenesis assays, have been particularly informative. nih.govnih.gov In these assays, mutations are often quantified at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene locus. nih.goveurofins.de

Unlike in some bacterial assays, this compound was not found to be a potent direct-acting mutagen in Chinese hamster V79 cells. nih.gov Instead, its mutagenic activity was dependent on metabolic activation. nih.gov Research has shown that the mutagenicity of this compound in V79 cells is significantly enhanced in the presence of a post-microsomal liver supernatant (S100), which contains cytosolic enzymes. nih.gov In fact, with S100 activation, this compound was found to be more mutagenic than other nitro-PAHs like 1-nitropyrene (B107360). nih.gov This suggests that cytosolic enzymes, likely nitroreductases, are crucial for activating this compound to its mutagenic form in mammalian cells. nih.gov

The following table summarizes the mutagenic response of this compound in Chinese hamster V79 cells under different metabolic activation conditions.

| Compound | Metabolic Activation | Mutant Frequency (per 10^5 survivors) | Reference |

| This compound | None | Not significantly mutagenic | nih.gov |

| This compound | + S9 | Marginally increased | nih.govnih.gov |

| This compound | + S100 | Significantly increased | nih.govnih.gov |

DNA Adduct Formation and Related Mechanisms

A critical step in the mutagenicity of this compound is the formation of covalent bonds between its metabolites and DNA, resulting in DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can ultimately result in mutations.

Role of N-Hydroxyamino-PAH Intermediates

The metabolic activation of this compound to a species capable of binding to DNA primarily proceeds through the reduction of its nitro group. nih.govtandfonline.com A key intermediate in this pathway is the corresponding N-hydroxyamino-PAH, specifically N-hydroxy-8-aminofluoranthene. nih.govtandfonline.com This N-hydroxyarylamine is a reactive electrophile that can covalently bind to nucleophilic sites in DNA, particularly the C8 and N2 positions of guanine (B1146940) and the C8 position of adenine. nih.gov Studies on the related compound 2-nitrofluoranthene (B81861) have shown that it is metabolically activated to N-hydroxy-2-aminofluoranthene, which then forms a major DNA adduct, N-(deoxyguanosin-8-yl)-2-aminofluoranthene. tandfonline.comnih.gov It is strongly suggested that this compound follows a similar pathway, leading to the formation of N-(deoxyguanosin-8-yl)-8-aminofluoranthene and other adducts, which are responsible for its mutagenic activity. tandfonline.com

Correlation with Nitro Group Reduction

The genotoxicity of this compound is intrinsically linked to the enzymatic reduction of its nitro group. nih.govsemanticscholar.org The enzymes responsible for this activation are nitroreductases, which are present in both bacteria and mammalian tissues. nih.gov The efficiency of this reduction is a key determinant of the compound's mutagenic potency. Studies have shown a correlation between the electrochemical reduction potential of nitro-PAHs and their direct-acting mutagenicity. researchgate.net Compounds that are more easily reduced (i.e., have a less negative reduction potential) tend to be more potent mutagens. researchgate.net

Experiments using nitroreductase-deficient strains of Salmonella typhimurium have further solidified the importance of this metabolic pathway. In these strains, the mutagenicity of nitro-PAHs is significantly diminished, confirming that nitroreduction is the primary activation step. semanticscholar.org In mammalian cells, the higher mutagenic activity of this compound in the presence of the S100 fraction, which is rich in cytosolic nitroreductases, compared to the S9 fraction, also points to the critical role of nitro group reduction in its genotoxicity. nih.govnih.gov

Oxidative Stress Induction and DNA Damage

In addition to direct DNA adduct formation, the metabolism of this compound can also contribute to genotoxicity through the induction of oxidative stress.

Generation of Reactive Oxygen Species during Metabolism

The metabolic processing of nitro-PAHs, including the nitroreduction pathway, can lead to the generation of reactive oxygen species (ROS). nih.govacs.orgebi.ac.uk ROS are highly reactive molecules, such as the superoxide (B77818) anion and hydroxyl radical, that can cause damage to cellular components, including DNA. ebi.ac.uk The futile cycling of nitro-anion radicals, formed during the one-electron reduction of the nitro group, can react with molecular oxygen to produce superoxide anions. These can then lead to the formation of other ROS.

This increase in ROS can lead to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is a mutagenic lesion that can lead to G:C to T:A transversions. nih.gov Therefore, the genotoxicity of this compound may be a result of a dual mechanism: the formation of bulky DNA adducts and the induction of oxidative DNA damage through the generation of reactive oxygen species during its metabolism.

DNA Repair Pathway Responses in Experimental Models

The genotoxicity of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound, is intrinsically linked to their ability to cause DNA damage, which in turn elicits a response from cellular DNA repair mechanisms. researchgate.net In mammalian cells, the genotoxic effects of these compounds are evidenced by the induction of unscheduled DNA synthesis (UDS), sister-chromatid exchanges, chromosomal aberrations, and gene mutations. researchgate.net UDS is a key indicator of excision repair, a major DNA repair pathway that removes damaged sections of DNA.

Studies on nitrofluoranthene isomers provide insight into the specific signaling pathways activated upon damage. For instance, exposure of Hepa1c1c7 liver cells to 3-nitrofluoranthene (B1196665) (3-NF), a structural isomer of this compound, was found to induce DNA damage and activate specific components of the DNA damage response (DDR). stami.no This response was characterized by the activation of Checkpoint Kinase 1 (CHK1) and the phosphorylation of histone H2AX (forming γ-H2AX), a sensitive marker for DNA double-strand breaks. stami.no The activation of the DNA damage/CHK1/p53 pathway appears to play a role in the cellular outcomes following exposure to these compounds. stami.no

The metabolic activation of nitrofluoranthenes is a prerequisite for their genotoxicity. This process, primarily involving the reduction of the nitro group, creates reactive intermediates that can bind to DNA, forming DNA adducts. researchgate.netcuni.cz The cell's response to this damage involves complex pathways. While direct studies on this compound are limited, research on related compounds shows that the type and extent of DNA damage can trigger various repair mechanisms, including base excision repair (BER) for oxidative lesions and nucleotide excision repair (NER) for bulky adducts. The activation of these pathways is a crucial cellular defense against the mutagenic potential of compounds like this compound. nih.govrsc.org

Structure-Activity Relationships in Genotoxicity

The mutagenic and genotoxic potential of nitrofluoranthenes is not uniform across all isomers. Instead, it is highly dependent on specific structural and electronic features of the molecule. cuni.czresearchgate.net The relationship between the chemical structure and the biological activity is critical for understanding why certain isomers, such as this compound, exhibit different levels of toxicity.

The precise position of the nitro group on the fluoranthene (B47539) skeleton is a primary determinant of its genotoxic potency. researchgate.net This is because the location of the nitro group influences both the electronic properties of the molecule and the steric interactions of its metabolites with biological macromolecules like DNA. researchgate.netresearchgate.net The orientation of the nitro group relative to the plane of the aromatic rings is a significant factor. mdpi.com For a nitro-PAH to be mutagenic, it typically undergoes metabolic reduction to a reactive N-hydroxyarylamine intermediate, which can then form adducts with DNA bases, primarily guanine. researchgate.net

The ability of this active metabolite to effectively intercalate into the DNA helix and position itself correctly to form a covalent bond is crucial. researchgate.net Studies on other nitro-PAHs have shown that isomers where the nitro group is located in a sterically unhindered "bay-region" or along the longest axis of the molecule can exhibit higher mutagenicity. researchgate.netresearchgate.net This favorable positioning facilitates the formation of DNA adducts after metabolic activation. Conversely, isomers where the nitro group is in a more sterically hindered position may form active metabolites less readily or find that these metabolites cannot easily access the target sites on DNA. researchgate.net While early research suggested that the coplanarity of the nitro group was a key factor, subsequent studies on the nitrofluoranthene series have indicated that this parameter alone is not sufficient to predict mutagenic potency. nih.gov

Significant differences in mutagenic potency are observed among the various isomers of nitrofluoranthene. researchgate.net For example, 3-nitrofluoranthene and this compound are often found to be potent mutagens. cuni.czresearchgate.net The differential potency is governed by a combination of factors, including the ease of metabolic activation and the intrinsic reactivity of the resulting metabolites. researchgate.netnih.gov

Metabolic activation is largely dependent on the reduction of the nitro group, a reaction catalyzed by nitroreductase enzymes. researchgate.netnih.gov The efficiency of this reduction is related to the molecule's electron affinity, often estimated by the energy of the lowest unoccupied molecular orbital (LUMO). semanticscholar.org Generally, a lower LUMO energy correlates with greater ease of reduction and higher mutagenic activity. However, this correlation is not always perfect. For instance, some research has noted that this compound is more mutagenic than 3-nitrofluoranthene, which challenges simple predictions based solely on LUMO energies. semanticscholar.org

The specific enzymes involved also play a critical role. Studies comparing metabolites have shown that the mutagenicity of 3-nitrofluoranthene is highly dependent on the presence of an O-esterificase enzyme, which is not the case for other nitro-PAHs like 1-nitropyrene. nih.gov Furthermore, the type of liver enzymes that most effectively metabolize the isomers can differ; for example, liver microsomes from rats induced with 3-methylcholanthrene (B14862) are particularly effective at metabolizing 7- and this compound. oup.com

The following table summarizes the mutagenic activity of several nitrofluoranthene isomers in the Ames test with Salmonella typhimurium strain TA98, which is responsive to frameshift mutagens.

| Nitrofluoranthene Isomer | Relative Mutagenic Potency | Key Influencing Factors |

|---|---|---|

| 1-Nitrofluoranthene | Mutagenic nih.gov | Dependent on metabolic activation cuni.cz |

| 2-Nitrofluoranthene | Mutagenic nih.gov, often formed atmospherically acs.org | Potency influenced by nitroreductase activity researchgate.net |

| 3-Nitrofluoranthene | Highly Mutagenic nih.gov | Activation dependent on O-esterificase; direct-acting mutagen cuni.cznih.gov |

| 7-Nitrofluoranthene (B86040) | Mutagenic nih.gov | Metabolized effectively by specific P450 enzymes oup.com |

| This compound | Highly Mutagenic semanticscholar.org | Metabolized effectively by specific P450 enzymes; high mutagenic activity not fully explained by LUMO energy alone semanticscholar.orgoup.com |

Theoretical and Computational Studies on 8 Nitrofluoranthene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations have proven to be invaluable tools for elucidating the fundamental molecular and electronic characteristics of 8-nitrofluoranthene. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311+G(d,p), have been employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netresearchgate.nettandfonline.com This involves finding the coordinates of the atoms that correspond to the lowest possible ground state energy. stackexchange.com The optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. mdpi.comstackexchange.com

Once the optimized geometry is obtained, vibrational analysis can be performed. This involves calculating the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule. researchgate.nettandfonline.com These calculated frequencies for this compound have been used to assign and interpret experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.nettandfonline.com For instance, the characteristic symmetric and asymmetric stretching frequencies of the nitro group (νNO2) are of particular interest. researchgate.nettandfonline.com Studies have shown that the scaled harmonic frequencies calculated with DFT are in good agreement with experimental data, often to within a few wavenumbers. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. rsc.orgohio-state.edu This method is a powerful tool for calculating the electronic excitation energies and oscillator strengths, which are fundamental to understanding a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. ohio-state.eduresearchgate.netnih.gov

For this compound, TD-DFT calculations, often performed at the B3LYP/6-311+G(d,p) level of theory, have been used to simulate its electronic absorption spectrum. researchgate.netresearchgate.netresearchgate.net These simulations provide insights into the nature of the electronic transitions, identifying them, for example, as transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The calculated vertical excitation energies and the corresponding oscillator strengths enable the assignment of the absorption bands observed in experimental spectra. researchgate.net The good agreement between simulated and experimental UV/Vis spectra validates the computational approach and allows for a deeper interpretation of the electronic properties of this compound. researchgate.net

Prediction of Chemical Reactivity Descriptors (e.g., HOMO-LUMO Energy Gaps, Chemical Hardness)

The energies of the frontier molecular orbitals, the HOMO and LUMO, are crucial in predicting the chemical reactivity of a molecule. ajchem-a.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. ekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. ajchem-a.comresearchgate.net A smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net

For this compound, DFT calculations have been used to determine the energies of its HOMO and LUMO. From these energies, several chemical reactivity descriptors can be calculated. ajchem-a.com Chemical hardness (η), a measure of resistance to change in electron distribution, is calculated as half the HOMO-LUMO energy gap. researchgate.netphyschemres.org A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. irjweb.com Conversely, chemical softness (S), the reciprocal of hardness, indicates a molecule's propensity to react. researchgate.net These theoretical descriptors provide a quantitative basis for understanding the reactivity of this compound.

Molecular Modeling for Structure-Activity Relationship Elucidation

Molecular modeling techniques are instrumental in exploring the link between the chemical structure of this compound and its biological activity, particularly its mutagenic potency.

Correlation of Theoretical Parameters with Mutagenic Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. innovareacademics.innih.gov For this compound and its isomers, theoretical parameters derived from computational chemistry have been correlated with their experimentally determined mutagenic potencies. innovareacademics.inshd-pub.org.rs

Several molecular properties of this compound, calculated using methods like DFT and ab initio calculations, have been investigated for their correlation with mutagenicity. shd-pub.org.rs These properties include the dipole moment, molecular electrostatic potential (MEP), and polarizability. shd-pub.org.rs A notable finding is the very good linear correlation observed between the average polarizability and the experimental mutagenic activities of nitrofluoranthenes in various Salmonella typhimurium strains. shd-pub.org.rs Furthermore, shifts in the symmetric stretching frequency of the nitro group (νsym(NO2)) have been correlated with observed mutagenic potencies, suggesting that vibrational properties can shed light on relative reactivity. researchgate.nettandfonline.com These correlations suggest that electronic factors play a significant role in the mutagenic pathway of these compounds. nih.govshd-pub.org.rs

Conformational Analysis and Steric Effects

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For this compound, the orientation of the nitro group relative to the planar fluoranthene (B47539) backbone is a key conformational feature. researchgate.netresearchgate.net It has been proposed that this orientation, and the resulting steric effects, can influence its mutagenic potency. researchgate.netresearchgate.net

Steric effects refer to the influence of the spatial arrangement of atoms on the reactivity of a molecule. libretexts.org In the case of this compound, the size and position of the nitro group can create steric hindrance, which is the repulsion between electron clouds of nearby atoms or groups. libretexts.orgmsu.edu This can affect how the molecule interacts with biological macromolecules, such as DNA or enzymes, which is a crucial step in its mechanism of mutagenicity. shd-pub.org.rs While crystal structures that would definitively establish these structure-function relationships are often unavailable, computational methods like DFT provide a reliable means to predict the structure and explore the impact of conformational and steric factors on the biological activity of this compound. researchgate.netresearchgate.net

Atmospheric Chemistry Modeling of Nitrofluoranthene Fate

Computational models are essential tools for understanding the complex processes that govern the lifecycle of nitrofluoranthenes, including this compound, in the atmosphere. These models simulate chemical transformations, transport, and deposition, providing insights into the compound's distribution and persistence.

The atmospheric fate of nitrofluoranthenes is investigated using both global and regional chemical transport models (CTMs). These models vary in scale and resolution but are crucial for predicting how these compounds are distributed across different environments.

Global Models:

Global CTMs are designed to simulate the atmospheric transport and chemistry of pollutants over the entire planet. One prominent example used for studying semivolatile organic compounds (SVOCs), including nitro-PAHs, is the ECHAM/MESSy Atmospheric Chemistry (EMAC) model coupled with the SVOC submodel. umweltprobenbank.denih.govfishersci.fi This framework integrates several components to provide a comprehensive simulation:

EMAC: A global climate model that simulates atmospheric dynamics. nih.gov

SVOC Submodel: Specifically developed to describe the environmental cycling of semivolatile organic compounds, including processes like gas-particle partitioning, deposition, and air-surface exchange. umweltprobenbank.denih.gov

MECCA (Module Efficiently Calculating a bunch of Atmospheric Reactions): Simulates gas-phase chemical reactions, tracking the formation and consumption of key oxidants like OH, O₃, NO₂, and NO₃. umweltprobenbank.denih.gov

JVAL Submodel: Calculates photolysis rates, which are crucial for degradation processes. nih.gov

SCAV and DRYDEP Submodels: Calculate the removal of gases and aerosols from the atmosphere through wet scavenging (by clouds and rain) and dry deposition, respectively. umweltprobenbank.denih.gov

Studies using the EMAC-SVOC model have investigated the formation, abundance, and fate of secondarily formed nitro-PAHs like 2-nitrofluoranthene (B81861). umweltprobenbank.defishersci.se The model predicts that while the highest concentrations are found near strong PAH emission sources, the continuous secondary formation from parent PAHs during transport leads to a worldwide distribution. umweltprobenbank.denih.gov Despite relatively short atmospheric residence times (e.g., a global mean of 2.6 hours for 2-nitrofluoranthene), this ongoing formation ensures their presence even in remote regions. nih.gov

Other global 3-D chemical transport models that have been used to simulate PAHs and could be adapted for their nitro-derivatives include GEOS-Chem, CAM5, and MOZART-4. fishersci.no

Regional Models:

To study atmospheric chemistry on a smaller scale, such as within a specific sea or continent, regional models are employed. An example is the FLEXPART-WRF model , a Lagrangian particle dispersion model. umweltprobenbank.de This type of model simulates the trajectories of air parcels to study chemical transformations during transport between two points, for instance, from a coastal to an island site. umweltprobenbank.de Such studies have been used to investigate the conversion of fluoranthene into 2-nitrofluoranthene in a marine atmosphere, providing valuable data to constrain and validate chemical kinetic models on a timescale of hours to a day. umweltprobenbank.de

Computational models are critical for elucidating the atmospheric degradation rates and the specific chemical pathways involved in the formation and loss of this compound.

Formation Pathways:

This compound is not typically a primary emission product. Instead, it is formed in the atmosphere through chemical reactions involving its parent PAH, fluoranthene. umweltprobenbank.de The dominant modeled formation pathway is the gas-phase reaction of fluoranthene initiated by atmospheric radicals. This process occurs via two primary mechanisms depending on the time of day:

Daytime Reaction (OH Radical): During the day, the hydroxyl (OH) radical is the main initiator. The OH radical adds to the fluoranthene molecule, forming a PAH-radical adduct. This intermediate then reacts with nitrogen dioxide (NO₂) to yield a nitrofluoranthene isomer. umweltprobenbank.de

Nighttime Reaction (NO₃ Radical): At night, the nitrate (B79036) (NO₃) radical plays a similar role, initiating the reaction sequence that leads to nitrofluoranthene formation. umweltprobenbank.de

Computational studies and chamber experiments have shown that different isomers are produced depending on the initiating radical. The OH radical-initiated reaction of fluoranthene can produce several isomers, including 2-nitrofluoranthene, 7-nitrofluoranthene (B86040), and this compound. wikipedia.org Specifically for this compound, the yield from the OH radical pathway has been estimated to be approximately 0.3%. wikipedia.orgwikipedia.org

| Parent PAH | Initiating Radical | Nitro-Isomer Product | Reported Yield (%) |

|---|---|---|---|

| Fluoranthene | OH (in presence of NO₂) | 2-Nitrofluoranthene | ~3% |

| 7-Nitrofluoranthene | ~1% | ||

| This compound | ~0.3% | ||

| NO₃ (in presence of NO₂) | 2-Nitrofluoranthene | ~24% |

Data sourced from atmospheric chemistry studies. wikipedia.org

Degradation (Loss) Pathways:

Once formed, nitrofluoranthenes are subject to further degradation. Modeling studies indicate that the most significant atmospheric loss process for these compounds is photodegradation . umweltprobenbank.denih.govfishersci.se This process, also known as photolysis, involves the breakdown of the molecule by sunlight, primarily when it is adsorbed onto atmospheric particles. umweltprobenbank.denih.gov

Q & A

Q. What are the standard analytical methods for detecting 8-nitrofluoranthene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are widely used due to their sensitivity and specificity for nitro-polycyclic aromatic hydrocarbons (NPAHs). Calibration curves should be constructed using deuterated analogs (e.g., 3-Nitrofluoranthene-d9) to account for matrix effects . For environmental matrices, solid-phase extraction (SPE) is recommended to isolate the compound before analysis, with recovery rates typically between 85–95% under optimized conditions .

Q. How is this compound synthesized for laboratory studies?

Synthesis involves nitration of fluoranthene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The reaction mixture is purified via silica gel column chromatography, with elution gradients optimized to separate this compound from positional isomers (e.g., 3-nitrofluoranthene). Purity (>98%) is confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. What are the key physicochemical properties of this compound relevant to environmental persistence?

Key properties include:

- Log Kow (Octanol-water partition coefficient): 4.2–4.7, indicating moderate hydrophobicity.

- Photodegradation half-life: 12–48 hours under UV light (λ = 300–400 nm).

- Aqueous solubility: 0.12 mg/L at 25°C. These properties inform models predicting its bioaccumulation and transport in aquatic systems .

Advanced Research Questions

Q. How do experimental conditions influence conflicting data on this compound’s mutagenicity in Salmonella assays?

Discrepancies arise from variations in metabolic activation systems (e.g., S9 liver homogenate sources) and nitroreductase activity. For consistency, use TA98 strain with pre-incubation protocols and standardized S9 fractions (e.g., 10% v/v). Negative controls should include nitroreductase-deficient strains to isolate enzymatic pathways .

Q. What mechanistic models explain this compound’s reactivity in atmospheric particulate matter?

Density functional theory (DFT) simulations suggest nitro-group orientation influences electrophilic substitution pathways. Experimental validation via Fourier-transform infrared (FTIR) spectroscopy reveals nitro symmetric/asymmetric stretching modes at 1520 cm⁻¹ and 1345 cm⁻¹, correlating with reactivity in ozone-rich environments .

Q. How can isotopic labeling (e.g., ¹⁵N) resolve uncertainties in this compound’s metabolic pathways?

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Use benchmark dose (BMD) modeling with log-logistic distributions to account for non-linear responses. Sensitivity analyses should test covariance structures (e.g., heteroscedasticity) in longitudinal datasets. Published studies report EC₅₀ values of 2.1–3.8 µM in mammalian cell lines .

Methodological Guidance

Q. How should researchers address contradictory data on this compound’s half-life in soil vs. water?

- Soil studies: Account for organic carbon content (foc) and microbial activity using first-order kinetics. Half-lives range from 14–60 days depending on foc (0.5–2.5%).

- Aquatic studies: Include photodegradation rate constants (k_photo) in kinetic models. Contradictions often stem from unmeasured variables like light penetration depth or redox conditions .

Q. What protocols ensure reproducibility in quantifying this compound degradation products?

- Sample preparation: Use accelerated solvent extraction (ASE) at 100°C with dichloromethane:acetone (3:1).

- Quality control: Spike samples with isotopically labeled internal standards (e.g., ¹³C-fluoranthene) to correct for recovery losses.

- Data reporting: Include limits of detection (LOD ≤ 0.01 µg/L) and quantification (LOQ ≤ 0.05 µg/L) in all datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.